Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate
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Overview
Description
3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, followed by functionalization at specific positions to introduce the formyl and carboxylic acid ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the alcohol derivative .
Scientific Research Applications
3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate: Similar core structure but different functional groups.
6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one: Another thieno[2,3-c]pyridine derivative with different substituents.
Uniqueness
3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H17NO3S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
tert-butyl 3-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-10-9(7-15)8-18-11(10)6-14/h7-8H,4-6H2,1-3H3 |
InChI Key |
SFQVYOFDCLNNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2C=O |
Origin of Product |
United States |
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